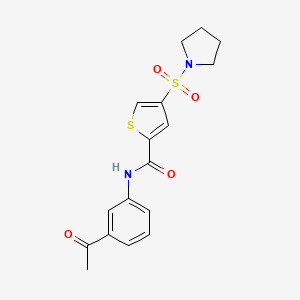

N-(3-acetylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

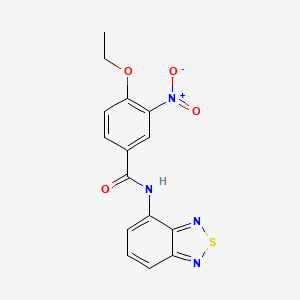

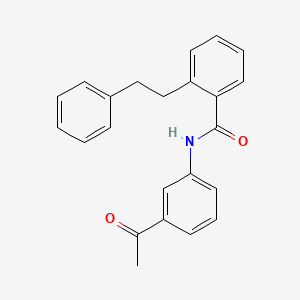

Descripción general

Descripción

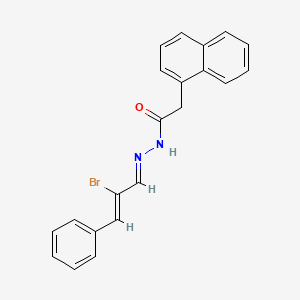

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that introduce specific functional groups to achieve desired properties. For instance, compounds with similar structural features have been synthesized through various chemical reactions, including the Knoevenagel reaction, Michael addition, and intramolecular condensation, as highlighted in the synthesis of 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, demonstrating the complexity and versatility of synthetic routes in this chemical domain (Dyachenko & Karpov, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied through methods such as X-ray crystallography. For example, the structural and conformational analysis of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into the compound's planar configuration and intermolecular hydrogen bonding, showcasing the methods used to elucidate molecular structures (Banerjee et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis of Thiophene-Based Derivatives

A study by Atta and Abdel-Latif (2021) explores the synthesis of new thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, through reactions involving 2-acetyl-3-oxo-N-phenylbutanethioamide. These compounds were then used as precursors for creating thiazole-thiophene hybrids and thieno[2,3-b]pyridine derivatives. The synthesized compounds showed promising in vitro cytotoxicity against four cancer cell lines, highlighting their potential in anticancer drug development (Atta & Abdel-Latif, 2021).

Antimicrobial Activity

D. Sowmya et al. (2018) developed N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds via 1,3-dipolar cycloaddition methodology. These compounds exhibited significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, demonstrating the utility of thiophene-2-carboxamide derivatives in antimicrobial research (Sowmya et al., 2018).

Optical Properties and Potential Applications

The study by Bogza et al. (2018) on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines showcases the fluorescent characteristics of these compounds. With fluorescence quantum yields ranging from 0.15 to 0.87, these compounds are potential candidates for applications as invisible ink dyes, indicating their significance in materials science and sensor technology (Bogza et al., 2018).

Conductive Composite Films

Research by Jinwei and Srinivasan (1999) on the development of conductive composite films incorporating poly(3-dodecyl thiophene) and polyimide highlights the potential of thiophene-based compounds in the fabrication of conductive surfaces. These composites exhibit rapid decrease in sheet resistance upon exposure to iodine, suggesting their applicability in electronic and photovoltaic devices (Jinwei & Srinivasan, 1999).

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-12(20)13-5-4-6-14(9-13)18-17(21)16-10-15(11-24-16)25(22,23)19-7-2-3-8-19/h4-6,9-11H,2-3,7-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUSHRJZNXUOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)